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molecular formula C10H14MgO8 B8099833 Magnesium ethyl malonate

Magnesium ethyl malonate

Cat. No. B8099833
M. Wt: 286.52 g/mol
InChI Key: DVWUPYHFVYOPNV-UHFFFAOYSA-L
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Patent
US06265604B1

Procedure details

A slurry of malonate monoethyl ester magnesium salt is prepared by adding an acetone slurry of potassium malonate monoethyl ester (144 g, 846 mmoles in 350 ml of acetone) to a slurry of magnesium chloride (72 g, 756 mmoles) which has been prepared by the slow addition of acetone (250 ml) to a slurry of magnesium chloride in methylene chloride (100 ml.) The malonate salt preparation is completed by atmospheric distillation to a volume of 350 ml.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
potassium malonate monoethyl ester
Quantity
350 mL
Type
reactant
Reaction Step One
Quantity
72 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC(C)=O.[CH2:5]([O:7][C:8](=[O:13])[CH2:9][C:10]([O-:12])=[O:11])[CH3:6].[K+].[Cl-].[Mg+2:16].[Cl-].C([O-])(=O)CC([O-])=O>C(Cl)Cl>[Mg+2:16].[CH2:5]([O:7][C:8](=[O:13])[CH2:9][C:10]([O-:12])=[O:11])[CH3:6].[C:8]([O:7][CH2:5][CH3:6])(=[O:13])[CH2:9][C:10]([O-:12])=[O:11] |f:1.2,3.4.5,8.9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Name
potassium malonate monoethyl ester
Quantity
350 mL
Type
reactant
Smiles
C(C)OC(CC(=O)[O-])=O.[K+]
Name
Quantity
72 g
Type
reactant
Smiles
[Cl-].[Mg+2].[Cl-]
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Mg+2].[Cl-]
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)[O-])(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
is completed by atmospheric distillation to a volume of 350 ml

Outcomes

Product
Name
Type
product
Smiles
[Mg+2].C(C)OC(CC(=O)[O-])=O.C(CC(=O)[O-])(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06265604B1

Procedure details

A slurry of malonate monoethyl ester magnesium salt is prepared by adding an acetone slurry of potassium malonate monoethyl ester (144 g, 846 mmoles in 350 ml of acetone) to a slurry of magnesium chloride (72 g, 756 mmoles) which has been prepared by the slow addition of acetone (250 ml) to a slurry of magnesium chloride in methylene chloride (100 ml.) The malonate salt preparation is completed by atmospheric distillation to a volume of 350 ml.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
potassium malonate monoethyl ester
Quantity
350 mL
Type
reactant
Reaction Step One
Quantity
72 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC(C)=O.[CH2:5]([O:7][C:8](=[O:13])[CH2:9][C:10]([O-:12])=[O:11])[CH3:6].[K+].[Cl-].[Mg+2:16].[Cl-].C([O-])(=O)CC([O-])=O>C(Cl)Cl>[Mg+2:16].[CH2:5]([O:7][C:8](=[O:13])[CH2:9][C:10]([O-:12])=[O:11])[CH3:6].[C:8]([O:7][CH2:5][CH3:6])(=[O:13])[CH2:9][C:10]([O-:12])=[O:11] |f:1.2,3.4.5,8.9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Name
potassium malonate monoethyl ester
Quantity
350 mL
Type
reactant
Smiles
C(C)OC(CC(=O)[O-])=O.[K+]
Name
Quantity
72 g
Type
reactant
Smiles
[Cl-].[Mg+2].[Cl-]
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Mg+2].[Cl-]
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)[O-])(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
is completed by atmospheric distillation to a volume of 350 ml

Outcomes

Product
Name
Type
product
Smiles
[Mg+2].C(C)OC(CC(=O)[O-])=O.C(CC(=O)[O-])(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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